2-Chloro-3-(3-chloropropyl)thiophene
CAS No.:
Cat. No.: VC17708257
Molecular Formula: C7H8Cl2S
Molecular Weight: 195.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8Cl2S |
|---|---|
| Molecular Weight | 195.11 g/mol |
| IUPAC Name | 2-chloro-3-(3-chloropropyl)thiophene |
| Standard InChI | InChI=1S/C7H8Cl2S/c8-4-1-2-6-3-5-10-7(6)9/h3,5H,1-2,4H2 |
| Standard InChI Key | FGDODSJOUCCHMD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1CCCCl)Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
2-Chloro-3-(3-chloropropyl)thiophene belongs to the family of organosulfur compounds, distinguished by its bicyclic structure combining a thiophene ring and a chlorinated alkyl chain. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.11 g/mol |
| IUPAC Name | 2-chloro-3-(3-chloropropyl)thiophene |
| Canonical SMILES | C1=CSC(=C1CCCCl)Cl |
| InChI Key | FGDODSJOUCCHMD-UHFFFAOYSA-N |
The compound’s structure confers moderate polarity, with solubility expected in common organic solvents such as dichloromethane and tetrahydrofuran, while remaining insoluble in water due to its hydrophobic chlorinated groups.
Synthesis Methods
General Approaches
The synthesis of 2-Chloro-3-(3-chloropropyl)thiophene is hypothesized to follow pathways common to chlorinated thiophenes. Source suggests nucleophilic substitution as a plausible route, where thiophene derivatives react with alkyl halides under basic conditions. For example:
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Base-Mediated Alkylation:
Treatment of 3-chloropropyl chloride with a thiophene precursor in the presence of sodium hydride () or potassium carbonate () could yield the target compound via mechanisms. -
Catalytic Chlorination:
Direct chlorination of 3-(3-chloropropyl)thiophene using chlorinating agents like or might introduce the second chlorine atom at the 2-position .
Challenges and Optimization
Key challenges include regioselectivity in chlorination and minimizing side reactions such as ring opening. Phase-transfer catalysis or ionic liquids, as demonstrated in the synthesis of related chloromethylthiophenes , could enhance reaction efficiency.
Applications in Industrial and Pharmaceutical Contexts
Electronic Materials
The conjugated π-system of thiophene derivatives makes them valuable in organic electronics. Chlorinated side chains can modulate electron affinity, suggesting potential applications in:
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Organic semiconductors for thin-film transistors.
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Electroluminescent materials in OLED displays.
Research Gaps and Future Directions
Biological Activity Screening
Despite the demonstrated antimicrobial and anti-inflammatory properties of related thiophenes, no studies have explicitly evaluated 2-Chloro-3-(3-chloropropyl)thiophene. Prioritizing assays against bacterial pathogens (e.g., Staphylococcus aureus) or cancer cell lines could uncover therapeutic potential.
Synthetic Methodology Development
Innovative approaches such as photoredox catalysis or flow chemistry could address current limitations in yield and selectivity. Computational modeling (e.g., DFT studies) may further elucidate reaction mechanisms and guide optimization.
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